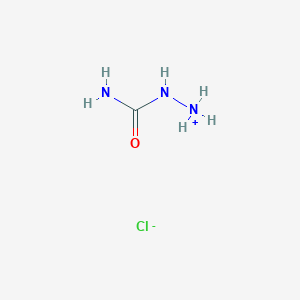

Semicarbazide hydrochloride

Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/ |

|---|---|

CAS No. |

563-41-7 |

Molecular Formula |

CH6ClN3O |

Molecular Weight |

111.53 g/mol |

IUPAC Name |

aminourea;hydron;chloride |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |

InChI Key |

XHQYBDSXTDXSHY-UHFFFAOYSA-N |

SMILES |

C(=O)(N)NN.Cl |

Isomeric SMILES |

C(=O)(N)N[NH3+].[Cl-] |

Canonical SMILES |

[H+].C(=O)(N)NN.[Cl-] |

boiling_point |

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |

Color/Form |

Prisms from dilute alcohol White crystals |

melting_point |

342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |

Other CAS No. |

563-41-7 |

physical_description |

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

57-56-7 (Parent) |

solubility |

Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |

Synonyms |

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |

vapor_pressure |

0.13 mm Hg at 25 °C /Estimated/ |

Origin of Product |

United States |

Foundational & Exploratory

The Solubility Differential: Semicarbazide Hydrochloride in Water vs. Ethanol

This guide provides a technical analysis of the solubility profile of Semicarbazide Hydrochloride (SEM[1]·HCl) , focusing on the critical dichotomy between its behavior in water versus ethanol . This solubility differential is not merely a physical property but the functional lever used in organic synthesis (specifically Schiff base formation), purification, and crystallographic isolation.

Executive Summary

Semicarbazide Hydrochloride (

For the research scientist, this differential is the primary mechanism for:

-

Reaction Medium Design: Balancing ionic reagent solubility with organic substrate solubility.

-

Purification: Utilizing ethanol as an anti-solvent to drive crystallization.[2]

-

Derivatization: Isolate carbonyls from complex mixtures.

Physicochemical Fundamentals

To manipulate SEM·HCl effectively, one must understand the thermodynamic drivers of its solvation.

The Ionic Lattice & Solvation Energy

SEM·HCl is a salt.[2][3] The protonated hydrazine moiety (

-

In Water: The high dielectric constant and small molecular size of water allow for the formation of a dense hydration shell around both the cation and anion, releasing sufficient solvation energy to break the crystal lattice.[1]

-

In Ethanol: Although ethanol is polar, its ethyl group creates steric bulk and lowers the dielectric constant. It cannot stabilize the dissociated ions effectively, leading to a high energy barrier for dissolution.

Quantitative Solubility Profile

| Solvent System | Solubility (Approx. @ 20°C) | Thermodynamic Status | Practical Application |

| Water ( | ~100 g/L (0.1 g/mL) | Energetically Favorable (High | Primary solvent for reagent preparation.[1][2] |

| Ethanol (Abs.) | < 1 g/L (Sparingly Soluble) | Energetically Unfavorable | Anti-solvent; Wash solvent for crystals.[2] |

| Ethanol (75% aq) | Moderate (Hot) | Temperature-Dependent | Recrystallization medium. |

| Diethyl Ether | Insoluble | Highly Unfavorable | Precipitant; Drying agent.[1][2] |

Technical Note: The pH of a 10% aqueous solution of SEM·HCl is approximately 1.5 .[1][2][4] This acidity is critical; it catalyzes Schiff base formation but must be buffered (typically with Sodium Acetate) to prevent the protonation of the nucleophilic nitrogen.[1][2]

Mechanism of Solvation (Visualization)

The following diagram illustrates the mechanistic difference between water and ethanol interactions with the SEM·HCl ion pair.[2]

Figure 1: Comparative solvation mechanics.[1][2] Water effectively shields charges, while ethanol lacks the dielectric strength to dissociate the ion pair.

Strategic Applications in Synthesis

The most common application of SEM[1]·HCl is the derivatization of ketones and aldehydes to form semicarbazones .[2][5] This reaction presents a "Solubility Paradox":

-

Reagent (SEM·HCl): Soluble in Water, Insoluble in Organics.[2]

-

Substrate (Ketone/Aldehyde): Insoluble in Water, Soluble in Organics.[2]

The "Mixed-Solvent" Protocol

To resolve this, a dual-solvent system (Water/Ethanol) is employed, often buffered with Sodium Acetate.[1][2]

Protocol: Preparation of Semicarbazones

Objective: Synthesize a crystalline semicarbazone derivative from a water-insoluble ketone.

Reagents:

-

Semicarbazide Hydrochloride (1.0 g)[2]

-

Sodium Acetate (1.5 g) — Acts as a buffer and releases the free base.[1]

Step-by-Step Methodology:

-

Aqueous Phase Preparation:

-

In a test tube or small flask, dissolve 1.0 g SEM·HCl and 1.5 g Sodium Acetate in 10 mL of distilled water .

-

Mechanism:[2][5][6][8][9][10] The acetate neutralizes the HCl, buffering the solution to pH ~4-5.[1][2] This ensures the terminal amino group (

) is unprotonated and nucleophilic, while the medium remains acidic enough to activate the carbonyl oxygen.

-

-

Organic Phase Preparation:

-

Dissolve 1.0 g of the ketone in 10 mL of Ethanol .

-

Note: If the ketone is liquid and soluble in dilute alcohol, this step can be modified to add the ketone directly.

-

-

Reaction Initiation:

-

Crystallization:

-

Isolation:

Purification Strategy: Recrystallization

When pure SEM·HCl is required (e.g., for analytical standards), the water/ethanol differential is utilized for recrystallization .[9][11]

Principle: SEM·HCl is soluble in hot 75% ethanol but crystallizes out upon cooling, while impurities (like inorganic salts) often remain in the water-rich mother liquor or are insoluble in the hot ethanol.[1][2]

Protocol: Recrystallization of SEM·HCl

-

Dissolution: Dissolve crude SEM·HCl in the minimum amount of distilled water at room temperature (approx 10mL per gram).[2]

-

Anti-Solvent Addition: Slowly add absolute ethanol while heating the solution to 60-70°C.

-

Target Ratio: Approximately 3:1 Ethanol:Water final volume.[2]

-

-

Filtration (Hot): If insoluble impurities remain, filter the hot solution rapidly.[2]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C).

-

Harvest: Filter the white crystals. Wash with cold absolute ethanol (to remove water without dissolving the salt).[2] Dry in a vacuum desiccator.[2]

Workflow Diagram

Figure 2: Recrystallization workflow utilizing the solubility differential.[1][2]

References

-

PubChem. (n.d.).[2] Semicarbazide hydrochloride | CH5N3O.ClH.[2][5][7][12][13][14] National Library of Medicine.[2] Retrieved from [Link]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for Semicarbazone preparation protocols).

-

Maitree Chemicals. (n.d.).[2][14] Semicarbazide Hydrochloride Technical Data Sheet. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Semicarbazide hydrochloride CAS#: 563-41-7 [m.chemicalbook.com]

- 5. Semicarbazide hydrochloride | 563-41-7 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. prepchem.com [prepchem.com]

- 8. ijnrd.org [ijnrd.org]

- 9. RU2670622C1 - Method for obtaining 2-alkyl-substituted semicarbazides - Google Patents [patents.google.com]

- 10. CN115215770A - A kind of preparation method of semicarbazide hydrochloride - Google Patents [patents.google.com]

- 11. US5241117A - Process for producing semicarbazide - Google Patents [patents.google.com]

- 12. Semicarbazide hydrochloride | CAS#:563-41-7 | Chemsrc [chemsrc.com]

- 13. 563-41-7 CAS | SEMICARBAZIDE HYDROCHLORIDE | Laboratory Chemicals | Article No. 05683 [lobachemie.com]

- 14. maitreechemicals.in [maitreechemicals.in]

Role of Semicarbazide Hydrochloride as a Derivatizing Agent

[1][2][3]

Abstract

This technical guide provides a comprehensive analysis of semicarbazide hydrochloride (SEM-HCl) as a nucleophilic derivatizing agent for carbonyl-containing compounds. While often overshadowed by 2,4-dinitrophenylhydrazine (2,4-DNPH) in high-throughput environmental analysis, SEM-HCl remains a critical tool in pharmaceutical impurity profiling, stereochemical resolution, and the stabilization of volatile aldehydes and ketones. This document details the reaction thermodynamics, optimal experimental protocols, and the specific utility of semicarbazones in modern chromatographic workflows.

Mechanistic Principles & Chemical Logic

The Reaction Core: Nucleophilic Addition-Elimination

Semicarbazide hydrochloride (

The reaction is governed by a delicate pH balance. Semicarbazide is supplied as a hydrochloride salt to ensure stability (preventing oxidation). However, the protonated amine (

-

The Paradox: Acid catalysis is required to protonate the carbonyl oxygen (increasing electrophilicity), but the medium must be basic enough to ensure a sufficient concentration of the free base semicarbazide.

-

The Solution: The addition of Sodium Acetate acts as a buffer, maintaining a pH range of 4.5–5.0. This deprotonates the hydrazine group just enough to allow nucleophilic attack while maintaining sufficient acidity to activate the carbonyl.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion of a carbonyl to a semicarbazone, highlighting the critical tetrahedral intermediate (carbinolamine) and the dehydration step.

Figure 1: Mechanistic pathway of semicarbazone formation via nucleophilic addition-elimination.

Technical Applications & Comparative Utility

Why Choose Semicarbazide?

While 2,4-DNPH is the standard for HPLC-UV analysis of air pollutants due to its high molar absorptivity, semicarbazide offers distinct advantages in synthesis and specific analytical scenarios:

| Feature | Semicarbazide (SEM) | 2,4-Dinitrophenylhydrazine (DNPH) |

| Steric Profile | Compact: Ideal for hindered ketones (e.g., camphor, steroids). | Bulky: Ortho-nitro groups can hinder reaction with sterically crowded carbonyls. |

| Solubility | High Water Solubility: Excellent for aqueous biological samples. | Low Water Solubility: Requires organic solvents (acetonitrile/methanol). |

| Product Nature | Highly Crystalline: Sharp melting points; ideal for isolation and X-ray diffraction. | Amorphous/Solid: Good for UV detection but often harder to crystallize pure. |

| Stability | Moderate: Can hydrolyze back to carbonyl in strong acid. | High: Very stable hydrazones, difficult to reverse. |

Pharmaceutical Impurity Profiling

In drug development, SEM-HCl is used to "trap" volatile aldehydic impurities that might otherwise evaporate during sample preparation. By converting volatile formaldehyde or acetaldehyde into stable solid semicarbazones, researchers can accurately quantify these genotoxic impurities using HPLC.

Experimental Protocols

Standard Derivatization Protocol (General Carbonyls)

This protocol is designed for the qualitative identification or quantitative isolation of aldehydes/ketones.

Reagents:

-

Semicarbazide Hydrochloride (solid)[1]

-

Sodium Acetate (anhydrous or trihydrate)

-

Ethanol (95%) or Methanol

-

Deionized Water[2]

Workflow:

-

Reagent Preparation:

-

Dissolve 1.0 g of Semicarbazide HCl and 1.5 g of Sodium Acetate in 10 mL of water .

-

Note: The sodium acetate buffers the HCl, preventing the solution from becoming too acidic.

-

-

Sample Addition:

-

Dissolve 0.5 g (or 1 mL) of the analyte in 5 mL of Ethanol .

-

Add the ethanolic sample to the aqueous reagent mixture.[2]

-

-

Reaction:

-

For Aldehydes: Shake vigorously. A white precipitate often forms immediately at room temperature (RT).

-

For Ketones: Heat the mixture in a water bath at 70–80°C for 10–20 minutes .

-

Causality: Ketones are less electrophilic than aldehydes due to the inductive electron-donating effect of alkyl groups; thermal energy is required to overcome the activation barrier.

-

-

Isolation:

HPLC-UV Analytical Workflow

For trace analysis (e.g., measuring residual ketones in a drug substance), the workflow is modified for liquid chromatography.

Figure 2: Analytical workflow for HPLC determination of carbonyls via semicarbazide derivatization.

Key Parameters:

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| No Precipitate | pH too low (amine protonated) or too high (no acid catalysis). | Adjust pH to 4.5–5.0 using Sodium Acetate. Scratch the glass vessel to induce nucleation. |

| Oily Product | Impurities or low melting point derivative. | Recrystallize using a mixed solvent system (Ethanol/Water).[2] Cool slowly. |

| Low Yield (Ketones) | Steric hindrance or insufficient heating. | Increase reaction time or reflux temperature. Ensure excess reagent (1.5 eq). |

| Multiple Peaks (HPLC) | Isomerization (Syn/Anti isomers). | Semicarbazones can exist as E/Z isomers. Adjust column temperature or gradient to merge peaks, or sum the areas. |

Safety & Handling (E-E-A-T)

Carcinogenicity Warning: Semicarbazide is a member of the hydrazine family.[7] While less volatile than hydrazine, it is considered a weak carcinogen (IARC Group 3).

-

Handling: Always handle the hydrochloride salt in a fume hood to avoid inhaling dust.

-

Waste: Do not dispose of down the drain. Collect in segregated organic waste streams designated for hydrazines.

-

Food Safety Context: Note that in food analysis, "SEM" is often the analyte (marker for Nitrofurazone abuse). Do not confuse the reagent use described here with the analyte testing.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (2004). The Systematic Identification of Organic Compounds. Wiley.

- Williamson, K. L. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Food Additives... related to Semicarbazide in food. (Reference for safety and toxicological profile).

-

Sigma-Aldrich. (2024). Semicarbazide Hydrochloride Product Specification and Safety Data Sheet. (Source for physical properties and safety handling).

Thermal Stability and Melting Point of Semicarbazide Hydrochloride: A Technical Guide

Executive Summary

Semicarbazide Hydrochloride (SCH) is a critical hydrazine derivative utilized extensively as an intermediate in the synthesis of nitrofuran antibiotics and as a derivatization reagent for ketones and aldehydes. Its thermal behavior is characterized by a distinct melt-decomposition event.[1][2]

Unlike stable ionic salts that melt into a clear liquid phase, SCH undergoes simultaneous melting and chemical degradation. The consensus melting point range is 175°C – 177°C (decomposition) . Understanding this thermal profile is vital for process safety, as the decomposition evolves toxic gases (HCl, NOₓ) and can lead to pressure buildup in closed reaction vessels.

This guide provides a definitive analysis of the thermal properties, decomposition mechanism, and experimental protocols for characterizing SCH.

Physicochemical Profile

The following table summarizes the core physical and thermal properties of Semicarbazide Hydrochloride necessary for analytical method development.

| Property | Value / Description | Note |

| Chemical Formula | CH₅N₃O[3] · HCl | Molecular Weight: 111.53 g/mol |

| CAS Number | 563-41-7 | |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator |

| Melting Point (Tₘ) | 175°C – 177°C | Decomposition occurs immediately |

| Solubility | Soluble in water; Insoluble in ether | pH of 10% aq. solution is ~1.5 (Acidic) |

| Decomposition Onset | ~170°C (Heating rate dependent) | Detected via TGA mass loss |

| Primary Volatiles | HCl, NH₃, CO₂, N₂, H₂O | Requires fume hood/scrubber |

Thermal Analysis: DSC and TGA Interpretation

To accurately characterize SCH, researchers must employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in tandem. The thermal events are kinetically controlled, meaning the observed onset temperatures depend heavily on the heating rate.

Differential Scanning Calorimetry (DSC)

The DSC profile of Semicarbazide Hydrochloride is distinct:

-

Baseline (30°C – 160°C): Stable baseline with minimal features, assuming the sample is dry. A broad, shallow endotherm <100°C indicates moisture contamination.

-

Melting Endotherm (Onset ~173°C): A sharp endothermic peak appears, representing the solid-liquid phase transition.

-

Decomposition Exotherm (Immediate): The melting endotherm is rarely resolved as a return to baseline. Instead, it is immediately followed by (or overlapped with) a chaotic exothermic event or irregular baseline noise, caused by the evolution of HCl gas and the formation of degradation products (biurea, urazole).

Thermogravimetric Analysis (TGA)

TGA provides the mass-loss correlation to the DSC events:

-

Stage 1 (Dehydrochlorination): As the lattice breaks (melting), HCl gas is liberated. Theoretical mass loss for HCl is ~32.7%.

-

Stage 2 (Organic Degradation): The remaining free base (semicarbazide) is thermally unstable at these temperatures, rapidly condensing into biurea or decomposing into ammonia and hydrazine radicals.

Decomposition Mechanism

The thermal degradation of SCH is complex. Upon melting, the salt dissociates. The free base then undergoes condensation and cyclization reactions. The following pathway illustrates the primary degradation route, validated by the evolution of specific gases (HCl, NH₃).

Figure 1: Thermal decomposition pathway of Semicarbazide HCl. The salt dissociates to release HCl, followed by the self-reaction of the free base into Biurea and Urazole.

Experimental Protocol: Thermal Characterization

To replicate the literature values and ensure safety, follow this specific protocol. This methodology minimizes the risk of cell contamination due to "creeping" of the melt or explosive gas release.

Equipment Requirements

-

Instrument: DSC with Tzero™ technology (or equivalent) and TGA.

-

Purge Gas: Dry Nitrogen (50 mL/min). Note: Do not use air/oxygen, as hydrazine intermediates are pyrophoric.

-

Pans: Hermetic Aluminum pans with a laser-drilled pinhole (DSC) or Open Platinum/Ceramic pans (TGA).

Step-by-Step Workflow

-

Sample Preparation:

-

Grind SCH gently to a fine powder to ensure good thermal contact.

-

Crucial: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis. Moisture lowers the onset temperature significantly.

-

Weigh 3.0 – 5.0 mg of sample. Large masses (>10mg) can cause dangerous pressure buildup in the pan.

-

-

DSC Setup (Pinhole Method):

-

Why Pinhole? SCH evolves HCl gas. A completely sealed hermetic pan will deform or burst (the "volcano effect"), ruining the data. An open pan allows volatiles to escape too fast, altering the equilibrium. A pinhole maintains a self-generated atmosphere while releasing pressure.

-

Encapsulate the sample in the pan and pierce the lid.

-

-

Temperature Program:

-

Equilibrate: 30°C.

-

Ramp: 10°C/min to 250°C.

-

Note: Faster rates (20°C/min) may push the apparent melting point closer to 178°C due to thermal lag, while slower rates (2°C/min) may show decomposition onset as low as 165°C.

-

-

Data Validation:

Applications & Safety

Pharmaceutical Applications[6][7][8][9][10]

-

Nitrofurans: SCH is the backbone for synthesizing nitrofurazone and nitrofurantoin. The melting point is a key purity indicator for the starting material.

-

Impurity Profiling: In drug development, SCH is a known mutagenic impurity (semicarbazide). Thermal stress testing of formulations containing semicarbazide linkers must account for the release of free hydrazine species.

Safety & Handling (E-E-A-T)

-

Toxicity: SCH is toxic if swallowed (LD50 Rat: 123 mg/kg) and causes severe skin burns.

-

Fume Management: The decomposition releases HCl (corrosive) and Hydrazine (carcinogenic/toxic).[6] All thermal experiments must be vented to a scrubber or active fume extraction system. Never smell the exhaust of the DSC/TGA.

References

-

Merck Millipore. (2023). Semicarbazide hydrochloride Safety Data Sheet & Properties. Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: Semicarbazide hydrochloride. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (2023). CAMEO Chemicals: Semicarbazide Hydrochloride.[2] Retrieved from

-

Stadler, R. H., et al. (2004).[6] "Semicarbazide is a minor thermal decomposition product of azodicarbonamide."[6][7] The Analyst, 129(3), 276-281.[6][7] (Mechanistic grounding for semicarbazide degradation).

- Zhang, T., et al. (2003). "Molecular structure and thermal decomposition mechanism of semicarbazide hydrochloride." Chinese Journal of Explosives and Propellants.

Sources

- 1. Molecular structure and thermal decomposition mechanism of semicarbazide hydrochloride - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. SEMICARBAZIDE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]

- 4. iitk.ac.in [iitk.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Semicarbazide is a minor thermal decomposition product of azodicarbonamide used in the gaskets of certain food jars - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and pH stability of semicarbazide hydrochloride

An In-Depth Technical Guide to the pKa and pH Stability of Semicarbazide Hydrochloride

Abstract

Semicarbazide hydrochloride (SEM-HCl) is a versatile chemical reagent utilized in organic synthesis, analytical chemistry, and as an intermediate in the pharmaceutical industry[1][2]. Its utility is fundamentally governed by its physicochemical properties, most notably its acid-base chemistry and stability across the pH spectrum. A comprehensive understanding of its pKa and pH-dependent degradation kinetics is paramount for researchers, scientists, and drug development professionals to ensure the integrity of experimental outcomes, the stability of formulations, and the safety of resulting products. This guide provides a detailed examination of the acid-base equilibrium of semicarbazide, its stability profile under various pH conditions, and robust experimental protocols for the determination of these critical parameters.

The Acid-Base Chemistry of Semicarbazide

Semicarbazide is a derivative of urea containing a hydrazine moiety, which imparts basic properties to the molecule[3]. In its hydrochloride salt form, the molecule exists in a protonated state. The relevant acid-base equilibrium involves the dissociation of the protonated semicarbazide cation to the free base.

The primary pKa of semicarbazide corresponds to the protonation of the terminal amino group of the hydrazine part of the molecule. The pH of a 10% aqueous solution of semicarbazide hydrochloride is approximately 1.5, indicating it is the salt of a weak base and a strong acid[2]. The free base is liberated as the pH of the solution increases.

Physicochemical Properties

A summary of key physicochemical properties for semicarbazide hydrochloride is essential for its proper handling and application.

| Property | Value | Reference(s) |

| Molecular Formula | CH₆ClN₃O | [4] |

| Molecular Weight | 111.53 g/mol | [5][6][7] |

| Appearance | White crystalline solid/powder | [1][4][8] |

| Melting Point | 175-177 °C (with decomposition) | [4][5] |

| Solubility | Very soluble in water | [1][6] |

| pH (100 g/L in H₂O) | 1.5 (at 20 °C) |

Protonation Equilibrium

The ionization state of semicarbazide is dictated by the solution's pH relative to its pKa. Understanding this equilibrium is critical for predicting its reactivity, particularly in condensation reactions with aldehydes and ketones, which are often pH-dependent.

Caption: Protonation equilibrium of semicarbazide.

pH-Dependent Stability and Degradation Pathways

The stability of semicarbazide hydrochloride is highly dependent on the pH of the aqueous environment. While stable under normal storage conditions and in acidic solutions, it is known to decompose in alkaline media[4][9]. This instability is a critical consideration for its storage and use in chemical reactions.

Forced degradation studies, which involve exposing the compound to more severe conditions than accelerated stability testing, are essential to elucidate degradation pathways and establish the intrinsic stability of the molecule[10][11][12].

Hydrolytic Degradation

The primary degradation pathway for semicarbazide in aqueous solutions is hydrolysis. The rate of this reaction is significantly influenced by pH.

-

Acidic Conditions (pH < 4): Semicarbazide is predominantly in its protonated form. This form is generally stable against hydrolysis.

-

Neutral Conditions (pH ≈ 7): A mixture of the protonated form and the free base exists. The rate of hydrolysis is typically slow.

-

Alkaline Conditions (pH > 8): The equilibrium shifts towards the unprotonated free base. This species is susceptible to decomposition, and the degradation rate increases significantly under basic conditions[9]. While the exact mechanism for semicarbazide is not detailed in the provided results, hydrolysis of similar compounds often involves nucleophilic attack by hydroxide ions[13][14].

Forced Degradation Logic

The goal of a forced degradation study is to generate degradation products to a target level (e.g., 5-20%) to develop and validate a stability-indicating analytical method[15]. This ensures that any degradants formed during formal stability studies can be accurately separated and quantified.

Caption: Logical workflow for a forced degradation study.

Experimental Methodologies

To empirically determine the pKa and pH stability of semicarbazide hydrochloride, validated and robust analytical procedures are required. The following sections outline self-validating protocols grounded in standard pharmaceutical development practices.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constants of ionizable compounds[16].

Objective: To determine the pKa of semicarbazide hydrochloride in an aqueous solution at a controlled temperature.

Materials:

-

Semicarbazide hydrochloride, analytical grade

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

High-purity water

-

Calibrated pH meter with a combination glass electrode

-

Thermostatically controlled beaker or water bath

-

Magnetic stirrer and stir bar

Procedure:

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa. Ensure the temperature of the buffers matches the intended experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 50-100 mg of semicarbazide hydrochloride and dissolve it in 50 mL of high-purity water in a thermostatically controlled beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH solution. Ensure the electrode bulb is submerged but not in the path of the stir bar.

-

Titration: Begin stirring at a constant, gentle rate. Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Acquisition: After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH. Collect more data points in the region of rapid pH change.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half the volume of this equivalence point.

Protocol for pH Stability Study via HPLC

This protocol outlines a forced hydrolysis study to assess the stability of semicarbazide hydrochloride across a range of pH values. A stability-indicating HPLC method is crucial for separating the intact compound from any degradation products[15][17][18].

Objective: To evaluate the degradation kinetics of semicarbazide hydrochloride in acidic, neutral, and basic aqueous solutions.

Materials:

-

Semicarbazide hydrochloride

-

Buffers: pH 3.0 (e.g., citrate), pH 7.0 (e.g., phosphate), pH 11.0 (e.g., borate)[19]

-

0.1 M HCl and 0.1 M NaOH for neutralization

-

HPLC system with UV or PDA detector

-

Appropriate HPLC column (e.g., C18)[17]

-

Volumetric flasks and pipettes

-

Temperature-controlled oven or water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of semicarbazide hydrochloride (e.g., 1 mg/mL) in high-purity water[20].

-

Stress Sample Preparation:

-

Acidic: Transfer an aliquot of the stock solution to a volumetric flask and add pH 3.0 buffer to the mark.

-

Neutral: Transfer an aliquot of the stock solution to a volumetric flask and add pH 7.0 buffer to the mark.

-

Basic: Transfer an aliquot of the stock solution to a volumetric flask and add pH 11.0 buffer to the mark.

-

Control: Prepare a control sample diluted with the mobile phase and store it at 2-8 °C.

-

-

Incubation: Place the prepared stress samples in a temperature-controlled environment (e.g., 60 °C) to accelerate degradation[20].

-

Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Immediately after withdrawal, neutralize the acidic and basic samples to a pH of approximately 7 using NaOH or HCl, respectively. This step is critical to halt the degradation reaction. Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

-

HPLC Analysis: Inject the prepared samples onto the HPLC system. A typical reverse-phase method might use a C18 column with a mobile phase of methanol and water[17]. Monitor the elution profile at an appropriate wavelength (e.g., 285 nm, though wavelength selection should be optimized).

-

Data Analysis: Quantify the peak area of the intact semicarbazide at each time point. Plot the natural logarithm of the concentration of semicarbazide versus time for each pH condition. If the plot is linear, the degradation follows first-order kinetics. The slope of the line corresponds to the degradation rate constant (k).

Caption: Experimental workflow for a pH stability study.

Summary of Expected Stability

Based on available chemical principles and literature, the stability of semicarbazide hydrochloride can be summarized as follows.

| pH Condition | Expected Stability | Primary Species Present | Rationale |

| Acidic (pH 1-4) | High Stability | Protonated Cation | The protonated form is electronically stabilized and less susceptible to nucleophilic attack. |

| Neutral (pH ~7) | Moderate Stability | Mixture of Cation and Free Base | The presence of the reactive free base allows for slow degradation. |

| Alkaline (pH > 9) | Low Stability | Free Base | The unprotonated free base is readily available for degradation, which is often catalyzed by hydroxide ions[9]. |

Conclusion

The utility of semicarbazide hydrochloride in scientific research and development is intrinsically linked to its acid-base properties and chemical stability. It is a weak base that is highly stable in acidic conditions but degrades readily under alkaline conditions, primarily through hydrolysis. The protocols and principles outlined in this guide provide a robust framework for scientists to experimentally verify its pKa and map its pH-stability profile. This knowledge is not merely academic; it is a prerequisite for developing reliable analytical methods, designing successful synthetic routes, and creating stable pharmaceutical formulations.

References

-

Title: DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL Source: IJRPC URL: [Link]

-

Title: CAS-563-41-7 Semicarbazide Hydrochloride - Industrial Grade at Best Price Source: IndiaMART URL: [Link]

-

Title: Semicarbazide hydrochloride | CAS#:563-41-7 Source: Chemsrc URL: [Link]

-

Title: Facile Conversion of the Quinone-Semicarbazone Chromophore of Naftazone into a Fluorescent Quinol-Semicarbazide: Kinetic Study and Analysis of Naftazone in Pharmaceuticals and Human Serum Source: MDPI URL: [Link]

-

Title: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Source: eCFR URL: [Link]

-

Title: Semicarbazide HCL Source: ChemBK URL: [Link]

-

Title: Semicarbazide - from state-of-the-art analytical methods and exposure to toxicity: a review Source: Taylor & Francis Online URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

-

Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

-

Title: Forced Degradation Studies Source: SciSpace URL: [Link]

-

Title: Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases Source: ResearchGate URL: [Link]

-

Title: Stability Indicating Forced Degradation Studies Source: RJPT URL: [Link]

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: Stability Indicating HPLC Method Development –A Review Source: IJTSRD URL: [Link]

-

Title: Semicarbazide hydrochloride Source: SIELC Technologies URL: [Link]

-

Title: Semicarbazide hydrochloride Source: PubChem URL: [Link]

-

Title: Semicarbazide Source: Wikipedia URL: [Link]

-

Title: Kinetics of semicarbazide and nitrofurazone in chicken eggs and egg powders Source: PubMed URL: [Link]

-

Title: Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent Source: ResearchGate URL: [Link]

-

Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

-

Title: Semicarbazide hydrochloride, p.a., 99.0% Source: PharmaCompass URL: [Link]

-

Title: Prediction of hydrolysis products of organic chemicals under environmental pH conditions Source: Europe PMC URL: [Link]

-

Title: Hydrolysis of chemicals as a function of structure and pH Source: SpringerLink URL: [Link]

-

Title: pKa Determination in non-Aqueous Solvents Source: The University of Liverpool Repository URL: [Link]

-

Title: Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis Source: OUCI URL: [Link]

-

Title: Synthesis, Mechanism of Action And Characterization of Semicarbazide Source: IJNRD URL: [Link]

-

Title: THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS... Source: University of Glasgow URL: [Link]

-

Title: pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution Source: CORE URL: [Link]

-

Title: Semicarbazide Source: PubChem URL: [Link]

-

Title: Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes Source: National Center for Biotechnology Information URL: [Link]

Sources

- 1. CAS-563-41-7 Semicarbazide Hydrochloride - Industrial Grade at Best Price [rhythmchemicals.in]

- 2. scimplify.com [scimplify.com]

- 3. Semicarbazide - Wikipedia [en.wikipedia.org]

- 4. Semicarbazide hydrochloride | 563-41-7 [chemicalbook.com]

- 5. Semicarbazide hydrochloride | CAS#:563-41-7 | Chemsrc [chemsrc.com]

- 6. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Semicarbazide hydrochloride, p.a., 99.0% | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. guidechem.com [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijtsrd.com [ijtsrd.com]

- 16. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]

- 17. ijrpc.com [ijrpc.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Protocol for derivatization of aldehydes using semicarbazide hydrochloride

Application Note: AN-SEM-024

From Structural Confirmation to Chromatographic Analysis

Executive Summary

This application note details the protocol for the derivatization of aldehydes using semicarbazide hydrochloride (

This guide covers the mechanistic basis, a scalable synthesis protocol for characterization, and a micro-scale workflow for LC-MS analysis.[1]

Chemical Basis & Mechanism[1][2][3][4][5]

2.1 The Reaction

The reaction is a condensation between the aldehyde and semicarbazide to form a semicarbazone and water. Semicarbazide is an "ammonia derivative" nucleophile.[1][2]

2.2 The "Goldilocks" pH Requirement

The success of this derivatization hinges entirely on pH control.

-

The Reagent: Semicarbazide is supplied as a hydrochloride salt (

).[1] In solution, it releases -

The Trap (Low pH < 3): If unbuffered, the solution becomes too acidic.[1] The terminal amine becomes protonated (

), destroying its nucleophilicity.[1] The reaction stalls. -

The Trap (High pH > 6): If too basic, there is insufficient acid to activate the carbonyl oxygen (protonation), making the electrophile too weak for attack.[1]

-

The Solution: Sodium Acetate is added to buffer the system to pH 4.5 – 5.0 , the optimal window for maximum rate and yield.

2.3 Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of semicarbazone formation.[1][3] Note the critical role of pH in both activation and maintaining nucleophilicity.

Experimental Protocols

Protocol A: Macro-Scale Derivatization for Characterization (Qualitative)

Target Audience: Medicinal Chemists requiring solid derivatives for Melting Point (MP) or X-Ray Crystallography.[1]

Reagents:

-

Semicarbazide Hydrochloride (0.5 g)[1]

-

Sodium Acetate Anhydrous (0.8 g) or Sodium Acetate Trihydrate (1.0 g)[1]

-

Ethanol (95%)[1]

Step-by-Step Workflow:

-

Buffer Preparation: In a test tube, dissolve 0.5 g Semicarbazide HCl and 0.8 g Sodium Acetate in 5 mL of water .

-

Critical Check: Ensure the solid dissolves completely.[1] The sodium acetate buffers the HCl released by the semicarbazide.

-

-

Analyte Solubilization: Dissolve 0.5 g of the aldehyde in 5 mL of ethanol .

-

Note: If the aldehyde is water-soluble, ethanol can be omitted, but ethanol ensures homogeneity for lipophilic drug intermediates.[1]

-

-

Reaction: Add the aldehyde solution to the buffered reagent solution.

-

Observation: A white precipitate (the semicarbazone) often forms immediately.[1]

-

-

Thermal Acceleration:

-

Scenario A (Precipitate forms instantly): Shake vigorously for 2 minutes.

-

Scenario B (No precipitate): Place the test tube in a water bath at 70°C for 10–20 minutes. Then cool in an ice bath.

-

Why? Sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) require thermal energy to overcome the activation barrier.[1]

-

-

Isolation: Filter the crystals using a Hirsch funnel or vacuum filtration. Wash with cold water to remove unreacted salts.[1]

-

Recrystallization: Recrystallize from ethanol or methanol/water to obtain pure crystals for melting point determination.[1]

Validation Data (Melting Points of Common Derivatives):

| Aldehyde | Semicarbazone MP (°C) | Notes |

| Benzaldehyde | 222 | Forms rapidly; standard reference. |

| Cinnamaldehyde | 215 | Requires gentle heating.[1] |

| Furfural | 202 | Darkens on prolonged heating.[1] |

| Salicylaldehyde | 231 | High MP due to intramolecular H-bonding.[1] |

Protocol B: Micro-Scale Derivatization for LC-MS Analysis (Quantitative)

Target Audience: Analytical Scientists analyzing trace aldehydes in biological matrices.

Context: While DNPH is common, semicarbazones are less prone to geometric isomerization issues during chromatography compared to hydrazones, offering cleaner peaks for specific applications.[1]

Reagents:

-

Sample (Aldehyde in ACN/Water)

-

Derivatization Solution: 50 mM Semicarbazide HCl + 100 mM Ammonium Acetate (pH 4.[1]5) in 50:50 Water/MeOH.[1]

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

Step-by-Step Workflow:

-

Sample Prep: Mix 100 µL of sample with 100 µL of Derivatization Solution .

-

Incubation: Vortex and incubate at 40°C for 30 minutes .

-

Optimization: For volatile aldehydes, use a sealed vial to prevent analyte loss.[1]

-

-

Quenching (Optional): If the reaction is too aggressive, cool to 4°C. Generally, semicarbazones are stable and do not require quenching if analyzed immediately.[1]

-

Analysis: Inject 5–10 µL directly into the HPLC/LC-MS system.

-

Detection: Monitor UV at 220–240 nm (semicarbazones have a characteristic absorbance here) or MS (ESI+) looking for

.[1]-

Mass Shift: The semicarbazide moiety adds 57.06 Da to the molecular weight of the aldehyde (75.07 - 18.01

).

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| No Precipitate | pH too low (too acidic). | Add more Sodium Acetate.[1][9][10] The mixture must be buffered. |

| Oily Product | Impure aldehyde or low MP product.[1][9] | Scratch the side of the glass with a rod to induce nucleation or recrystallize from dilute ethanol. |

| Low Yield | Steric hindrance.[1][9] | Increase reaction time and temperature (Reflux for 60 mins). |

| Colored Product | Oxidation of analyte.[1][9] | Perform reaction under Nitrogen or add an antioxidant (e.g., BHT) if the aldehyde is air-sensitive.[1] |

Decision Workflow

Figure 2: Operational decision tree for maximizing yield and purity.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocol for semicarbazone synthesis and melting points).

-

Williamson, K. L., & Masters, K. M. (2016).[1] Macroscale and Microscale Organic Experiments. Cengage Learning.[1] (Microscale adaptations for derivatization). [1]

-

Kiasat, A. R., et al. (2016).[1][11] Synthesis of Semicarbazones from Carbonyl Compounds under Solvent Free Conditions. Asian Journal of Chemistry, 17, 2830-2832.[1][11] (Green chemistry approaches).

-

FDA. (2024).[1] Analytical Methods for Chemical Contaminants in Food. (Reference for semicarbazide detection logic reversed for aldehyde analysis).

Sources

- 1. Semicarbazide - Wikipedia [en.wikipedia.org]

- 2. When semicarbazide reacts with a ketone or aldehyde class 11 chemistry CBSE [vedantu.com]

- 3. Reaction of Benzaldehyde (C6H5CHO) with Semicarbazide (H2NCONHNH2) | Filo [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epa.gov [epa.gov]

- 6. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 11. asianpubs.org [asianpubs.org]

Technical Application Note: Determination of Semicarbazide (Nitrofurazone Marker) in Food Matrices via HPLC-MS/MS

Executive Summary

This application note details a robust protocol for the determination of Semicarbazide (SEM), the marker metabolite for the banned antibiotic Nitrofurazone, in complex food matrices.[1] Due to the rapid metabolism of parent nitrofurans, regulatory agencies (FDA, USDA FSIS, EFSA) mandate the detection of tissue-bound metabolites.

This method utilizes acid hydrolysis to release protein-bound SEM, followed by simultaneous derivatization with 2-Nitrobenzaldehyde (2-NBA) to form a stable, detectable nitrophenyl derivative (2-NP-SEM). Analysis is performed using LC-MS/MS to achieve the required Minimum Required Performance Limit (MRPL) of 1.0 µg/kg (ppb).

Critical Scientific Insight: While SEM is the regulatory marker for Nitrofurazone, this protocol addresses the "Semicarbazide Paradox"—the potential for false positives arising from azodicarbonamide (flour additives, jar gaskets) and hypochlorite-treated carrageenan.

Scientific Rationale & Mechanism

The Derivatization Chemistry

Semicarbazide (MW 75.07) is a small, polar molecule with poor retention on reverse-phase columns and insufficient UV absorbance/ionization efficiency for trace detection. Derivatization is mandatory.

The reaction involves the condensation of the primary amine of Semicarbazide with the aldehyde group of 2-Nitrobenzaldehyde (2-NBA) under acidic conditions to form a Schiff base (semicarbazone).

-

Reaction Type: Nucleophilic addition-elimination.

-

Product: 2-Nitrobenzaldehyde semicarbazone (2-NP-SEM).[2][3][4][5]

-

Benefit: The 2-nitrophenyl moiety imparts high UV absorptivity (approx. 275 nm) and significantly improves electrospray ionization (ESI) efficiency in mass spectrometry.

The "False Positive" Challenge

Researchers must interpret positive SEM results with caution. Unlike other nitrofuran metabolites (AOZ, AMOZ, AHD), SEM can originate from non-drug sources:

-

Azodicarbonamide: A blowing agent in plastic gaskets (baby food jars) and a flour improver, which degrades thermally to SEM.

-

Hypochlorite Treatment: Bleaching of carrageenan or crustacean shells can react with arginine/creatine to form SEM.

Validation Rule: A positive SEM result in breaded products or canned goods requires epidemiological investigation into processing aids, not just assumption of antibiotic abuse.

Materials & Reagents

| Reagent | Specification | Role |

| Semicarbazide HCl | Certified Reference Standard | Target Analyte Standard |

| 2-Nitrobenzaldehyde (2-NBA) | >99% Purity | Derivatization Agent |

| Internal Standard (IS) | [^13C, ^15N2]-SEM or 2-NP-SEM-d5 | Correction for recovery/matrix effect |

| Hydrochloric Acid | 1.0 M | Hydrolysis Agent |

| Ethyl Acetate | HPLC Grade | Extraction Solvent |

| Ammonium Acetate | LC-MS Grade | Mobile Phase Buffer |

| Methanol/Acetonitrile | LC-MS Grade | Organic Mobile Phase |

Experimental Protocol

Workflow Diagram

Figure 1: Step-by-step workflow for the extraction and derivatization of Semicarbazide from tissue samples.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Weigh 1.00 g ± 0.05 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of Internal Standard working solution (100 ng/mL [^13C, ^15N2]-SEM).

-

Let stand for 15 minutes to equilibrate.

Step 2: Hydrolysis & Derivatization (Simultaneous)

-

Add 10 mL of 0.2 M HCl .

-

Add 400 µL of 50 mM 2-Nitrobenzaldehyde (dissolved in DMSO or Methanol).

-

Note: Prepare 2-NBA fresh daily. Old solution turns yellow/brown and causes high background.

-

-

Vortex vigorously for 1 minute.

-

Incubate: Place in a water bath at 37°C for 16 hours (overnight).

-

Why? Mild acid hydrolysis releases protein-bound SEM without degrading the metabolite. Simultaneous derivatization traps the SEM as it is released, pushing the equilibrium forward.

-

Step 3: Neutralization & Extraction

-

Cool samples to room temperature.

-

Add 0.1 M K2HPO4 (approx 1 mL) and adjust pH to 7.4 ± 0.2 using 1M NaOH.

-

Critical Control Point: The nitrophenyl derivative extracts best at neutral pH. Acidic pH leaves it protonated/soluble in water; alkaline pH can degrade the derivative.

-

-

Add 10 mL Ethyl Acetate .

-

Shake/Vortex for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

Step 4: Concentration

-

Transfer the organic (upper) layer to a clean glass tube.

-

Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 500 µL of Initial Mobile Phase (e.g., 20:80 Methanol:Water with 0.5mM Ammonium Acetate).

-

Filter through a 0.2 µm PTFE filter into an LC vial.

Chromatographic & Mass Spectrometric Conditions

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex), 100 x 2.1 mm, 1.7 µm.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 10 µL.

-

Mobile Phase A: 0.5 mM Ammonium Acetate in Water (0.1% Formic Acid optional).

-

Mobile Phase B: Methanol (or Acetonitrile).

-

Gradient:

-

0-1 min: 20% B

-

1-6 min: Ramp to 80% B

-

6-8 min: Hold 80% B

-

8.1 min: Return to 20% B (Re-equilibrate).

-

MS/MS Parameters (ESI Positive)

The derivative (2-NP-SEM) has a molecular weight of ~208 Da.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| 2-NP-SEM | 209.1 [M+H]+ | 166.1 | 192.1 / 134.1 | ~12-15 |

| IS (13C, 15N2) | 212.1 [M+H]+ | 168.1 | 195.1 | ~12-15 |

-

Transition Logic: The loss of 43 Da (CONH2 group) is the characteristic fragmentation for semicarbazones, yielding the intense 166 ion.

Quality Control & Troubleshooting

Acceptance Criteria

-

Retention Time: Sample peak must be within ±2.5% of the standard.

-

Ion Ratio: The ratio of Quantifier/Qualifier ions must match the standard within ±20% (per EU 2002/657/EC).

-

Recovery: 80% - 110% (Corrected by Internal Standard).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background Noise | Impure 2-NBA reagent | Recrystallize 2-NBA or buy "Derivatization Grade." Prepare fresh daily. |

| Low Recovery | pH drift during extraction | Ensure pH is strictly 7.0-7.4 before adding Ethyl Acetate. |

| Shift in Retention Time | Column contamination | Wash column with high organic solvent; check mobile phase buffer pH. |

| False Positive (Low Level) | Azodicarbonamide contamination | Check if sample is breaded or stored in glass jars with foamed gaskets. |

References

-

U.S. Food and Drug Administration (FDA). (2023). Laboratory Information Bulletin 4597: Modifications for the Analysis of Nitrofuran Metabolites in Aquaculture Products. Retrieved from [Link]

-

USDA Food Safety and Inspection Service (FSIS). (2022).[6] Chemistry Laboratory Guidebook Method CLG-MRM3.04: Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS. Retrieved from [Link]

-

European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Food Additives... on a request from the Commission related to Semicarbazide in food. EFSA Journal. Retrieved from [Link]

-

McCracken, R., & Kennedy, D. G. (1997). Determination of the nitrofuran metabolites... in meat and fish.[7] Journal of Chromatography B. (Foundational method basis).

-

PubChem. (2024). 2-Nitrobenzaldehyde semicarbazone Compound Summary. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. 2-Nitrobenzaldehyde semicarbazone | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-NITROBENZALDEHYDE SEMICARBAZONE CAS#: 16004-43-6 [amp.chemicalbook.com]

- 6. provisioneronline.com [provisioneronline.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Standard operating procedure for semicarbazide hydrochloride solution preparation

Application Note & Protocol

Topic: Standard Operating Procedure for the Preparation and Use of Semicarbazide Hydrochloride Solution

Introduction

Semicarbazide hydrochloride (SC-HCl), also known as aminourea hydrochloride, is a highly valuable reagent in both synthetic and analytical chemistry.[1][2][3] Its primary and most established application is the derivatization of carbonyl compounds. By reacting with aldehydes and ketones, it forms stable, crystalline derivatives known as semicarbazones, which exhibit sharp melting points, making them ideal for the identification and characterization of carbonyl-containing molecules.[3][4] This classical method remains indispensable in quality control laboratories, academic research, and early-stage drug development for confirming the identity of synthetic intermediates.[5][6][7]

This application note provides a comprehensive, field-proven standard operating procedure for the preparation, quality control, and application of semicarbazide hydrochloride solutions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only execute the protocol reliably but also adapt it to specific experimental needs while adhering to the highest safety standards.

Scientific Principles of Semicarbazone Formation

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the derivatization process. The formation of a semicarbazone is a classic example of a nucleophilic addition-elimination reaction.

2.1 The Reaction Mechanism The reaction proceeds in two main stages. First, the nucleophilic nitrogen atom of semicarbazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the final C=N double bond of the semicarbazone.[8][9]

2.2 The Critical Role of pH The rate of semicarbazone formation is highly pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH ≈ 4.5-5.5).[8] This is a result of two competing requirements:

-

Carbonyl Activation: An acidic catalyst is required to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophile Availability: The attacking species is the free base form of semicarbazide, not its protonated conjugate acid. If the pH is too low (highly acidic), the concentration of the free amine becomes negligible, and the reaction rate plummets.

Semicarbazide hydrochloride, being the salt of a weak base and a strong acid, produces a significantly acidic solution when dissolved in water.[3] Therefore, to achieve the optimal pH for the reaction, a buffer system or a weak base, such as sodium acetate, is typically added. The acetate ion acts as a proton acceptor, raising the pH of the SC-HCl solution into the ideal range for the condensation reaction.

2.3 Regioselectivity of the Nucleophilic Attack Semicarbazide possesses two -NH₂ groups, yet only one participates in the reaction. The terminal hydrazine nitrogen (-NH-NH₂) is the active nucleophile. The other -NH₂ group, which is directly attached to the carbonyl group, is effectively non-nucleophilic because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, making it significantly less available for bonding.[8][10]

Environmental Health & Safety (EHS)

Semicarbazide hydrochloride is a hazardous substance and must be handled with appropriate precautions.[11][12] All preparation and handling steps must be performed inside a certified chemical fume hood.[13]

| Hazard Class | Description | References |

| Acute Toxicity | Toxic if swallowed (GHS Category 3). The oral LD50 in mice is 225 mg/kg.[13][14] | [12][13][14] |

| Eye Damage | Causes serious eye damage (GHS Category 1).[11][15] | [11][15] |

| Skin Irritation | May cause skin irritation or severe burns upon contact.[11] | [11] |

| Chronic Toxicity | Suspected of damaging fertility or the unborn child. Classified as an IARC Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans due to limited evidence.[13][16][17] | [13][16][17] |

Mandatory Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant nitrile gloves.[13]

-

Body Protection: A properly fastened lab coat.

Spill & Waste Management:

-

Spills: Do not allow solid to become airborne. Gently cover spills with a damp paper towel, then wipe up and place in a sealed container for disposal.[11]

-

Waste Disposal: All solutions and contaminated materials must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[13]

Materials and Reagents

| Reagent | Grade | Notes |

| Semicarbazide Hydrochloride (CAS: 563-41-7) | ACS Reagent Grade or higher (≥99%) | |

| Sodium Acetate, Anhydrous (CAS: 127-09-3) | ACS Reagent Grade or higher | Used as a buffer. |

| Deionized or Distilled Water | Type II or equivalent | |

| Ethanol (95% or Absolute) | ACS Reagent Grade | For dissolving carbonyl samples. |

Protocol: Preparation of 0.1 M Semicarbazide Reagent

This protocol describes the preparation of 100 mL of a buffered 0.1 M semicarbazide hydrochloride solution, ready for use in derivatization reactions.

5.1 Pre-Calculation of Reagents

| Reagent | Molecular Weight ( g/mol ) | Mass for 100 mL of 0.1 M Solution |

| Semicarbazide Hydrochloride | 111.53 | 1.12 g |

| Sodium Acetate, Anhydrous | 82.03 | 0.82 g |

5.2 Step-by-Step Preparation Procedure

-

Safety First: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.

-

Weighing: Accurately weigh 1.12 g of semicarbazide hydrochloride and 0.82 g of anhydrous sodium acetate using an analytical balance.

-

Dissolution: Transfer both solids into a 150 mL beaker containing a magnetic stir bar and approximately 80 mL of deionized water.

-

Mixing: Place the beaker on a magnetic stir plate and stir until all solids are completely dissolved. The solution should be clear and colorless.

-

Quantitative Transfer: Carefully transfer the solution from the beaker into a 100 mL Class A volumetric flask.

-

Rinsing: Rinse the beaker two to three times with small volumes (3-5 mL) of deionized water, transferring the rinsate into the volumetric flask each time to ensure all reagent is transferred.

-

Dilution to Volume: Add deionized water to the flask until the bottom of the meniscus is level with the calibration mark.

-

Final Mixing: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Labeling: Immediately label the flask or storage bottle with the reagent name ("0.1 M Semicarbazide Reagent"), preparation date, and your initials.[13]

Protocol: Example Workflow for Aldehyde/Ketone Derivatization

This workflow demonstrates the use of the prepared reagent to form a semicarbazone derivative from a sample of cyclohexanone.

Caption: Workflow for semicarbazone synthesis.

6.1 Step-by-Step Derivatization Procedure

-

Sample Preparation: In a 50 mL Erlenmeyer flask, dissolve approximately 0.5 mL of the carbonyl-containing sample (e.g., cyclohexanone) in 5 mL of 95% ethanol.

-

Reaction Initiation: Add 10 mL of the prepared 0.1 M Semicarbazide Reagent to the flask.

-

Reaction: Swirl the flask to mix the contents thoroughly. A crystalline precipitate of the semicarbazone should begin to form within 5-15 minutes at room temperature. Allow the reaction to proceed for a total of 30 minutes.

-

Crystallization: Cool the reaction mixture in an ice-water bath for 10 minutes to maximize crystal formation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with two small portions of cold deionized water, followed by a small portion of cold ethanol to facilitate drying.

-

Drying: Carefully transfer the crystals to a watch glass and allow them to air-dry or dry in a low-temperature oven (e.g., 50-60 °C).

Quality Control and Validation

A freshly prepared reagent should be validated to ensure its reactivity and concentration are correct.

-

Functional Test (Recommended): The most practical quality control measure is a functional test. Perform the derivatization protocol (Section 6.0) using a known high-purity aldehyde or ketone (e.g., acetone or benzaldehyde). Measure the melting point of the dried semicarbazone product and compare it to the established literature value. A sharp melting point that corresponds to the literature value confirms the reagent is effective.

-

Storage and Stability: Store the reagent solution in a tightly capped, clearly labeled bottle in a refrigerator (2-8 °C).[18] While the buffered solution is relatively stable, for best results and in regulated environments, it is recommended to prepare the solution fresh daily or weekly .[19] Do not use if the solution appears cloudy or discolored.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No precipitate forms, or formation is very slow. | 1. Carbonyl compound is highly hindered or unreactive. 2. Incorrect pH of the reaction mixture. 3. Reagent solution has degraded. | 1. Gently warm the reaction mixture (e.g., to 40-50 °C) and/or allow for a longer reaction time. 2. Check the pH of a small aliquot; it should be in the 4.5-5.5 range. 3. Prepare a fresh batch of the semicarbazide reagent and repeat the reaction. |

| Product appears oily or does not crystallize. | 1. Impurities in the starting carbonyl sample. 2. Semicarbazone is soluble in the reaction solvent. | 1. Purify the starting material (e.g., by distillation) before derivatization. 2. Try adding cold water dropwise to induce precipitation or attempt to recrystallize the oil from a different solvent system (e.g., ethanol-water). |

| Low yield of the crystalline product. | 1. Incomplete reaction. 2. Product is partially soluble in the wash solvent. 3. Premature filtration before crystallization is complete. | 1. Increase reaction time or gently warm the mixture. 2. Ensure wash solvents are ice-cold and use minimal quantities. 3. Ensure the mixture is thoroughly cooled in an ice bath before filtration. |

References

-

Carl ROTH. Safety Data Sheet: Semicarbazide hydrochloride. [Link]

-

Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

University of Toronto. Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. Environmental Health and Safety, University of Toronto. [Link]

-

ChemScience. Safety Data Sheet: Semicarbazide hydrochloride. [Link]

-

PrepChem.com. Preparation of semicarbazide hydrochloride. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Semicarbazide Hydrochloride. [Link]

-

Loba Chemie. SEMICARBAZIDE HYDROCHLORIDE. [Link]

-

PubChem. Semicarbazide hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. US4482738A - Process for preparing semicarbazide hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-29). The Versatile Applications of Semicarbazide Hydrochloride in Various Industries. [Link]

-

Harper College. (2005-10-09). Semicarbazide HCl MSDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Semicarbazide Hydrochloride: A Versatile Reagent for Organic Synthesis and Analytical Chemistry. [Link]

-

PubChem. Process for preparing semicarbazide hydrochloride - Patent US-4482738-A. [Link]

-

Wikipedia. Semicarbazide. [Link]

-

European Patent Office. EP 0516853 B1 - NOVEL PROCESS FOR PRODUCING SEMICARBAZIDE. [Link]

- Google Patents. US5241117A - Process for producing semicarbazide.

-

Techno PharmChem. SEMICARBAZIDE HYDROCHLORIDE. [Link]

-

YouTube. (2023-02-13). When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone.... [Link]

-

Michigan State University. Carbonyl Reactivity. Department of Chemistry. [Link]

-

International Journal of Novel Research and Development. Synthesis, Mechanism of Action And Characterization of Semicarbazide. [Link]

-

Chegg. (2017-11-11). Carbonyl groups can react with semicarbazides to give semicarbazones. [Link]

-

CPAChem. CERTIFIED REFERENCE MATERIAL Organic substance. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 563-41-7 CAS | SEMICARBAZIDE HYDROCHLORIDE | Laboratory Chemicals | Article No. 05684 [lobachemie.com]

- 3. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Semicarbazide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Semicarbazide Hydrochloride Online | Semicarbazide Hydrochloride Manufacturer and Suppliers [scimplify.com]

- 7. nbinno.com [nbinno.com]

- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 9. chegg.com [chegg.com]

- 10. google.com [google.com]

- 11. Semicarbazide Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. chemscience.com [chemscience.com]

- 13. ehs.utoronto.ca [ehs.utoronto.ca]

- 14. oxfordlabchem.com [oxfordlabchem.com]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com [carlroth.com]

- 17. Semicarbazide hydrochloride | 563-41-7 [chemicalbook.com]

- 18. fr.cpachem.com [fr.cpachem.com]

- 19. apexbt.com [apexbt.com]

Troubleshooting & Optimization

Technical Guide: Resolving Peak Tailing in HPLC Analysis of Semicarbazide Derivatives

Introduction

In the analysis of semicarbazide (SEM) and its analogs—most notably the nitrofuran metabolites—peak tailing is rarely a simple hardware failure. It is almost always a chemical symptom of secondary interactions .

Semicarbazides possess a hydrazine moiety ($ -NH-NH-CO-NH_2 $) that is inherently basic and capable of strong hydrogen bonding.[1] Even after derivatization (typically with 2-nitrobenzaldehyde to form 2-NP-SEM), the resulting semicarbazone retains electron-donating nitrogen atoms.[1] These moieties act as "anchors," dragging the molecule across the stationary phase via silanol interactions or metal chelation, resulting in the characteristic asymmetric tail.

This guide moves beyond generic advice to address the specific physicochemical mechanisms driving tailing in this class of compounds.

Part 1: The Chemistry of Tailing (Root Cause Analysis)

Secondary Silanol Interactions

The most prevalent cause of tailing for semicarbazide derivatives on C18 columns is the interaction between the protonated nitrogen of the hydrazone linkage and ionized silanol groups ($ -Si-O^- $) on the silica surface.

-

Mechanism: At neutral pH (pH 6–7), up to 50% of residual silanols may be ionized. If your derivative is positively charged (protonated) or has strong H-bond donor capability, it will ion-exchange with the silanol, causing non-linear desorption kinetics (tailing).[1]

Metal Chelation

Semicarbazones are well-documented chelating agents.[1] They can form stable complexes with trace metal ions (Fe³⁺, Cu²⁺) present in stainless steel frits or older silica packings.

-

Symptom: Tailing that is accompanied by broadness or "shouldering," which does not improve significantly with pH changes.

Solvent Mismatch (The "Washout" Effect)

Semicarbazide derivatives are often extracted into ethyl acetate and reconstituted. If the reconstitution solvent is significantly stronger (more organic) than the initial mobile phase, the analyte precipitates or "smears" at the column head before focusing occurs.

Part 2: Troubleshooting Workflows & FAQs

FAQ 1: "I am using a standard C18 column. Why is the tailing factor > 2.0?"

Diagnosis: Standard C18 columns often possess significant silanol activity. The Fix: You must switch to a "Base-Deactivated" (BDS) or "Hybrid" particle column.[1]

Protocol:

-

Column Choice: Select a column with high carbon load (>15%) and extensive end-capping.[1]

-

Recommended: Hybrid Organic-Inorganic Particle (e.g., Ethylene Bridged Hybrid) or a C18 with polar-embedded groups.[1]

-

-

Why? Polar-embedded groups (carbamate or amide linkages in the alkyl chain) create a water-rich layer at the surface that shields the analyte from deep silanols.

FAQ 2: "How should I optimize the Mobile Phase pH?"

Diagnosis: Operating near the pKa of the analyte or the silanols causes mixed-mode retention.

The Strategy: For semicarbazide derivatives (which are weak bases), you have two distinct strategies. Strategy A is preferred for LC-MS sensitivity.[1]

| Strategy | pH Range | Mechanism | Buffer Recommendation |

| A. Silanol Suppression (Acidic) | pH 2.5 – 3.5 | Protonates surface silanols ($ Si-OH $), rendering them neutral.[1] They cannot ion-exchange with the analyte.[1] | 0.1% Formic Acid or 10mM Ammonium Formate |

| B. Analyte Suppression (Basic) | pH > 8.0 | Suppresses ionization of the semicarbazide base, making it neutral. Warning: Silica dissolves at high pH unless using hybrid columns. | 10mM Ammonium Bicarbonate (requires Hybrid column) |

| C. Ion Pairing (Traditional) | pH 3.0 – 5.0 | An anionic reagent binds to the cationic analyte, neutralizing it. | Hexanesulfonate (Not MS compatible) |

FAQ 3: "Could the derivatization process itself be causing the tailing?"

Diagnosis: Yes. Excess derivatizing agent (2-nitrobenzaldehyde) or incomplete reaction byproducts can co-elute or distort the matrix.[1]

Validation Step:

-

Inject a "Reagent Blank" (derivatization reagents only, no sample).

-

If a tailing peak appears at the retention time of SEM, your reagent is interfering.

-

Correction: Implement a washing step (e.g., hexane wash) after derivatization but before the final extraction to remove excess aldehydes.

Part 3: Visualizing the Solution

Logic Tree: Diagnosing Peak Tailing

Use this flowchart to isolate the specific cause of your asymmetry.

Caption: Step-by-step diagnostic logic for isolating the root cause of semicarbazide peak tailing.

Mechanism: Silanol Interaction vs. End-Capping

Understanding why the column choice matters.[1][2]

Caption: Visualizing how free silanols trap basic semicarbazones versus effective elution on end-capped columns.

Part 4: The "Golden" Protocol for Semicarbazide Analysis

This protocol is optimized to minimize tailing by addressing pH, chelation, and column chemistry simultaneously.

Sample Preparation (Derivatization)[1][3][4][5][6]

-

Reagent: 100 µL 2-nitrobenzaldehyde (50 mM in DMSO).

-

Incubation: 16 hours at 37°C in 0.2 M HCl.

-

Critical Step: After incubation, neutralize to pH 7.0–7.4 with NaOH before ethyl acetate extraction.

-

Why? Extraction at neutral pH ensures the derivative is in its neutral form, improving recovery and reducing acid-induced degradation [1].

-

LC Conditions

-

Column: C18 Hybrid Particle (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.5 mM Ammonium Acetate + 0.05% Formic Acid in Water.

-

Mobile Phase B: Methanol (or Acetonitrile).[1]

-

Note: Methanol often provides better selectivity for nitrofuran metabolites than ACN.

-

-

Flow Rate: 0.3 mL/min (for UPLC) or 1.0 mL/min (for HPLC).

System Passivation (If tailing persists)

If using older HPLC systems, flush the lines with 6N Nitric Acid (remove column first!) or add 0.1 mM EDTA to Mobile Phase A to chelate system iron [2].

References

-

USDA Food Safety and Inspection Service. (2016).[3] Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR 3.01). United States Department of Agriculture.[3][4] [Link]

-

Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides and Basic Compounds. [Link][1][3][5][6][7][8][9][10]

-

Phenomenex. (2025).[2] LC Technical Tip: The Role of End-Capping in RP HPLC. [Link]

Sources